2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a carboxylic acid group at the 6-position and a methyl group at the 2-position. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene with cyanoacetic acid derivatives can lead to the formation of the thieno[3,2-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of anticancer research, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Ethyl 2-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-9-3-7-5(10-4)2-6(13-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
VNWDCCRAFGFOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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